Acetyl simvastatin

Description

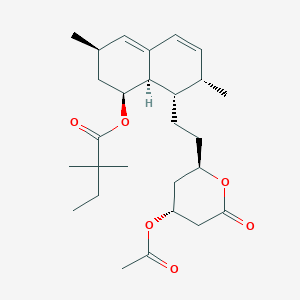

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVWRJDVJRNCPE-BIKFJBPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163099 | |

| Record name | Acetyl simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145576-25-6 | |

| Record name | Acetyl simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl simvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyl simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Acetyl Simvastatin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl simvastatin, also identified as Simvastatin EP Impurity B, is a key derivative of simvastatin, a widely prescribed drug for lowering cholesterol.[1][2][][4] It serves as a critical reference standard in the analysis of simvastatin purity and is often an intermediate in various synthetic routes derived from lovastatin.[5][6] This document provides a comprehensive technical overview of the synthesis of this compound from simvastatin and details the analytical methods for its structural confirmation and purity assessment.

Chemical Profile:

-

IUPAC Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate[7]

-

CAS Number: 145576-25-6[1]

-

Molecular Formula: C₂₇H₄₀O₆[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct acetylation of the secondary hydroxyl group on the lactone ring of simvastatin. This reaction is a standard esterification process.

Synthesis Workflow

The logical flow of the synthesis process involves the reaction of the starting material with an acetylating agent, followed by workup and purification to isolate the final product.

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol details the acetylation of simvastatin using acetic anhydride with pyridine as a catalyst and solvent.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve simvastatin (1.0 eq) in anhydrous pyridine (10-15 mL per gram of simvastatin).

-

Cool the solution to 0°C using an ice bath.

-

-

Acetylation:

-

Slowly add acetic anhydride (1.5 eq) to the cooled solution dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the flask again to 0°C and slowly quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

-

Reagents and Conditions

| Parameter | Value / Reagent | Purpose |

| Starting Material | Simvastatin | Substrate with hydroxyl group |

| Acetylating Agent | Acetic Anhydride | Provides the acetyl group |

| Catalyst / Solvent | Anhydrous Pyridine | Base catalyst and reaction medium |

| Reaction Temperature | 0°C to Room Temperature | Controls reaction rate |

| Purification Method | Flash Column Chromatography | Isolation of the pure product |

| Typical Yield | > 90% (dependent on purification) | Efficacy of the reaction |

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is performed using a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

The analytical workflow ensures the synthesized compound meets the required identity, structure, and purity specifications.

Caption: Workflow for the analytical characterization of this compound.

Chromatographic Analysis (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to determine the purity of this compound and to separate it from simvastatin and other related impurities.[10][11]

3.2.1 Experimental Protocol: RP-HPLC

-

Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated based on the relative area percentage of the main peak. This compound, being more nonpolar than simvastatin, will have a longer retention time.

3.2.2 HPLC System Parameters

| Parameter | Value |

| Column Type | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile : Water (80:20 v/v) + 0.1% OPA |

| Flow Rate | 1.0 mL/min |

| Detection | UV, 238 nm |

| Temperature | Ambient |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

3.3.1 Experimental Protocol: LC-MS

-

Sample Preparation: Dilute the sample solution from the HPLC analysis or prepare a new solution in a suitable solvent (e.g., acetonitrile/water) at approximately 10 µg/mL.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 100-600.

-

-

Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺.

3.3.2 Expected Mass Spectrometry Data

| Adduct Form | Calculated m/z |

| [M+H]⁺ | 461.29 |

| [M+NH₄]⁺ | 478.32 |

| [M+Na]⁺ | 483.27 |

| [M+K]⁺ | 499.25 |

| (Data based on predicted values for C₂₇H₄₀O₆)[7] |

Spectroscopic Characterization

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The spectrum of this compound will be similar to that of simvastatin, with two key differences:

-

The disappearance of the hydroxyl proton signal.

-

The appearance of a new singlet at approximately 2.1 ppm, corresponding to the three protons of the acetyl methyl group.

-

A downfield shift of the proton on the carbon bearing the newly formed ester group (C4' proton).

-

-

¹³C NMR: The carbon spectrum will show a new carbonyl signal for the acetyl ester at ~170 ppm and a new methyl signal at ~21 ppm. The carbon atom attached to the acetyl group will also experience a downfield shift.

3.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

-

Expected Observations:

-

Disappearance of the broad O-H stretching band that is present in simvastatin (around 3550 cm⁻¹).[13][14]

-

Appearance of a new, strong C=O stretching band for the acetyl ester, typically around 1735-1745 cm⁻¹.

-

The C=O stretching band for the existing lactone and the dimethylbutyrate ester groups will remain (around 1700-1725 cm⁻¹).[14]

-

3.4.3 Summary of Spectroscopic Data

| Technique | Key Feature for this compound |

| ¹H NMR | New singlet ~2.1 ppm (3H, -OCOCH₃). Absence of -OH proton signal. |

| ¹³C NMR | New signals at ~170 ppm (C=O) and ~21 ppm (-CH₃). |

| FT-IR | Absence of broad O-H stretch (~3550 cm⁻¹). New C=O stretch (~1740 cm⁻¹). |

Conclusion

The synthesis of this compound from simvastatin is a straightforward and high-yielding esterification reaction. Its identity, purity, and structure can be unequivocally confirmed through a standard suite of analytical techniques, including RP-HPLC, mass spectrometry, NMR, and FT-IR spectroscopy. The methodologies and data presented in this guide provide a robust framework for the preparation and quality control of this compound for research and reference standard purposes.

References

- 1. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]

- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US6307066B1 - Process for producing simvastatin - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C27H40O6) [pubchemlite.lcsb.uni.lu]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Acetyl Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl simvastatin, also known as 4'-acetylsimvastatin, is a key synthetic derivative and intermediate of simvastatin.[1][2] Simvastatin itself is a highly effective lipid-lowering agent belonging to the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase.[3] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[3][4] this compound is often encountered as an intermediate in the semi-synthesis of simvastatin from lovastatin or as a related impurity in the final drug product.[5][6] Understanding its physicochemical properties is therefore crucial for process optimization, impurity profiling, and quality control in the pharmaceutical industry.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its relevant biological pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. For comparative context, properties of the parent compound, simvastatin, are also included where available.

Table 1: Physicochemical Identifiers and Properties of this compound

| Property | This compound | Simvastatin (for comparison) |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate[7] | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate[8] |

| Synonyms | 4'-Acetylsimvastatin, Simvastatin Acetate, Simvastatin Impurity B[2][9] | MK-733, SVA[10] |

| CAS Number | 145576-25-6[1][11][12] | 79902-63-9[8] |

| Molecular Formula | C₂₇H₄₀O₆[1][13][14] | C₂₅H₃₈O₅[8][15] |

| Molecular Weight | 460.60 g/mol [13][14][16] | 418.6 g/mol [8][15] |

| Monoisotopic Mass | 460.2825 Da[7] | 418.2719 Da[8][15] |

Table 2: Experimental and Predicted Physicochemical Data

| Property | This compound | Simvastatin (for comparison) |

| Physical Form | Crystalline Solid (assumed) | White to Almost White Crystalline Powder[10][17] |

| Melting Point | Not available | 134 - 138 °C[8][17] |

| Solubility | Generally more soluble in organic solvents than in water.[1] | Soluble in DMSO (~30 mg/mL), ethanol (~20 mg/mL), DMF (~30 mg/mL); sparingly soluble in aqueous buffers.[10] |

| logP (Octanol/Water) | 5.3 (Predicted)[7] | 4.68 (Experimental)[8] |

| UV λmax | Not available | 238 nm[10] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, identification, and quantification of this compound.

Synthesis of this compound

This compound is a key intermediate in certain semi-synthetic routes to produce simvastatin from lovastatin. A common strategy involves the protection of hydroxyl groups via acetylation.

Protocol: Selective Acylation Route [5][18]

-

Starting Material : A dihydroxylactone, typically derived from the hydrolysis of lovastatin.[5]

-

Acetylation : The dihydroxylactone is acetylated at the more reactive lactone hydroxy group. This is achieved using an acetylating agent like acetic anhydride.[5] The product of this step is 4'-acetylsimvastatin.

-

Acylation of Naphthalene Ring : The acetylated intermediate is then reacted with an acylating agent, such as 2,2-dimethylbutyryl chloride, to esterify the hydroxyl group on the hexahydronaphthalene ring system.[5][18] This forms a diacyl intermediate.

-

Selective Deacetylation : The acetate group at the 4-position of the lactone ring is then selectively removed. This can be accomplished by reacting the diacyl intermediate with an alcohol (e.g., methanol) under acidic conditions to form a simvastatin ester, which is subsequently treated with ammonium hydroxide.[5][18]

-

Final Step : The resulting ammonium salt is heated to induce relactonization, yielding the final simvastatin product.[5]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of simvastatin and its related impurities, including this compound.

Protocol: Reversed-Phase HPLC for Impurity Profiling [6][19]

-

Instrumentation : A standard HPLC system equipped with a UV/PDA detector.

-

Column : A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used for separation.[6]

-

Mobile Phase : An isocratic or gradient mixture of an organic solvent and an aqueous buffer. A common mobile phase consists of acetonitrile and water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid to control pH and improve peak shape.[6]

-

Flow Rate : A typical flow rate is between 0.6 and 1.0 mL/min.[19]

-

Column Temperature : The column is often maintained at an elevated temperature, such as 40°C, to ensure reproducibility.[19]

-

Detection : UV detection is performed at approximately 238 nm, the λmax of simvastatin, where related impurities also exhibit absorbance.[10][19]

-

Sample Preparation : Simvastatin bulk drug or tablet samples are dissolved in a suitable diluent, such as a mixture of acetonitrile and water.[19]

-

Quantification : Impurities like this compound are quantified based on their peak area relative to the main simvastatin peak or a certified reference standard.

Biological Activity and Visualization

Mechanism of Action: HMG-CoA Reductase Inhibition

As a close structural analog of simvastatin, this compound's biological significance is primarily related to the activity of simvastatin. Simvastatin is a prodrug that, after hydrolysis of its lactone ring to the active β-hydroxy acid form, acts as a potent competitive inhibitor of HMG-CoA reductase.[1][6] This enzyme is critical in the mevalonate pathway, the metabolic cascade responsible for endogenous cholesterol production.[3][20] By blocking this enzyme, simvastatin effectively reduces the synthesis of cholesterol in the liver, which in turn leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.[4]

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by statins.

Synthesis Workflow Visualization

The semi-synthesis of simvastatin from lovastatin, which involves this compound as a key intermediate, can be visualized as a multi-step chemical process. This workflow highlights the critical acylation and deprotection steps.

References

- 1. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]

- 2. GSRS [precision.fda.gov]

- 3. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C27H40O6) [pubchemlite.lcsb.uni.lu]

- 8. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 12. store.usp.org [store.usp.org]

- 13. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 15. Simvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. naturalspublishing.com [naturalspublishing.com]

- 19. sciex.com [sciex.com]

- 20. sysrevpharm.org [sysrevpharm.org]

Acetyl Simvastatin: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of acetyl simvastatin, a potent inhibitor of HMG-CoA reductase. While the term "this compound" is not commonly used in clinical literature, it is understood to refer to simvastatin, a semi-synthetic derivative of lovastatin. Simvastatin itself is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. This guide will detail its primary pharmacological action in cholesterol biosynthesis, as well as its significant pleiotropic effects. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action of simvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the biosynthesis of cholesterol.[1] By inhibiting this step, simvastatin effectively reduces the endogenous production of cholesterol in the liver.

The biosynthesis of cholesterol is a multi-step pathway that begins with acetyl-CoA.[1] Simvastatin's action on the rate-limiting enzyme, HMG-CoA reductase, leads to a decrease in intracellular cholesterol concentrations. This reduction in hepatic cholesterol stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering circulating LDL levels.[2]

Signaling Pathway: Cholesterol Biosynthesis Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by simvastatin.

References

"acetyl simvastatin vs simvastatin chemical structure"

An In-depth Technical Guide on the Comparative Analysis of Acetyl Simvastatin and Simvastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of this compound and simvastatin, focusing on their chemical structures, physicochemical properties, and the underlying experimental methodologies relevant to their study.

Chemical Structure: The Core Distinction

Simvastatin is a semi-synthetic derivative of lovastatin, a fermentation product of Aspergillus terreus.[1][2] this compound is a synthetic derivative of simvastatin.[3] The fundamental chemical difference between the two molecules lies in the substitution at the C4' position of the tetrahydropyran-2-one (lactone) ring. In simvastatin, this position holds a hydroxyl (-OH) group. In this compound, this hydroxyl group is esterified to form an acetate ester (-OCOCH₃).[3][4] This seemingly minor modification—the addition of an acetyl group—alters the molecule's physicochemical properties.

Both molecules share the same core structure: a dihydroxy heptanoic acid moiety (which is essential for HMG-CoA reductase inhibition), a complex hexahydronaphthalene ring system, and a 2,2-dimethylbutanoate ester side chain.[5][6]

Caption: Logical diagram illustrating the shared core structure and the key functional group difference between Simvastatin and this compound.

Physicochemical Properties

The acetylation of simvastatin results in predictable changes to its physical and chemical properties. The addition of the acetyl group increases the molecular weight and is expected to alter its lipophilicity, as indicated by the XlogP value.

| Property | Simvastatin | This compound |

| Molecular Formula | C₂₅H₃₈O₅[2] | C₂₇H₄₀O₆[4][7] |

| Molecular Weight | 418.57 g/mol [2] | 460.60 g/mol [4][7] |

| Monoisotopic Mass | 418.271924 g/mol [8] | 460.282489 g/mol [4] |

| XlogP | 4.7[8] | 5.3[4] |

| CAS Number | 79902-63-9[2] | 145576-25-6[3][7] |

| Appearance | Crystalline Powder[9] | Solid (assumed) |

| Solubility | Practically insoluble in water[9] | Generally more soluble in organic solvents than in water[3] |

Mechanism of Action: HMG-CoA Reductase Inhibition

Both simvastatin and this compound function as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][10] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway in the liver.[10][11][12]

Simvastatin itself is a prodrug; its lactone ring is hydrolyzed in vivo to the active β-hydroxy acid form.[5][10] This open-ring structure mimics the endogenous substrate, HMG-CoA, and acts as a competitive inhibitor of the HMG-CoA reductase enzyme.[1][10] By blocking this enzyme, statins decrease hepatic cholesterol production, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[1] this compound is also considered a prodrug that would require in vivo hydrolysis of both the lactone ring and the acetate ester to become fully active.

Caption: The cholesterol biosynthesis pathway, highlighting the inhibition of HMG-CoA reductase by statins.

Experimental Protocols

Synthesis of Simvastatin from Lovastatin

Commercial production of simvastatin often involves the semi-synthesis from lovastatin, which differs only by a single methyl group on the side chain.[13][14] A common method is the "re-esterification" route.

Methodology:

-

Hydrolysis: Lovastatin is hydrolyzed using a base such as lithium hydroxide or potassium hydroxide to cleave the 2-methylbutyrate ester and open the lactone ring, yielding a triol acid intermediate.[13]

-

Re-lactonization: The triol acid is treated with an acid to reform the lactone ring, resulting in a diol lactone (Monacolin J is a key intermediate in this process).[13][15]

-

Protection: The free hydroxyl group on the lactone ring (at the C4' position) is protected with a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride.

-

Acylation: The hydroxyl group at the C8 position of the naphthalene ring is acylated using 2,2-dimethylbutyryl chloride in the presence of a catalyst (e.g., pyridine) to introduce the characteristic simvastatin side chain.[13]

-

Deprotection: The silyl protecting group is removed from the lactone ring, typically using a fluoride source like tetrabutylammonium fluoride, to yield simvastatin.[14]

Synthesis of this compound from Simvastatin

The synthesis of this compound from simvastatin is a standard esterification (acetylation) of a secondary alcohol.

Methodology:

-

Reactant Preparation: Simvastatin is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine. Pyridine can also serve as the base catalyst.

-

Acetylation: An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, typically in slight excess. The reaction is often performed in the presence of a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP) to activate the hydroxyl group and neutralize the acidic byproduct.

-

Reaction Conditions: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched, often with the addition of water or a saturated sodium bicarbonate solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Caption: Experimental workflow for the laboratory synthesis of this compound from Simvastatin.

Conclusion

The structural modification of simvastatin to this compound via acetylation of the C4' hydroxyl group leads to distinct physicochemical properties, notably an increase in molecular weight and lipophilicity. While both compounds are expected to function as HMG-CoA reductase inhibitors following metabolic activation, these structural and property differences could influence their respective pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles. The synthesis of this compound is a direct and well-established chemical transformation, building upon the more complex semi-synthesis of its parent compound, simvastatin. Further research is required to fully elucidate the comparative biological activity and therapeutic profile of this compound.

References

- 1. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 145576-25-6: ACETYLSIMVASTATIN | CymitQuimica [cymitquimica.com]

- 4. This compound | C27H40O6 | CID 11812557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 8. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 10. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 12. jchemrev.com [jchemrev.com]

- 13. naturalspublishing.com [naturalspublishing.com]

- 14. US6252091B1 - Process for the preparation of simvastatin and derivatives thereof - Google Patents [patents.google.com]

- 15. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Acetyl Simvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a widely prescribed lipid-lowering agent, has demonstrated a range of therapeutic effects extending beyond its primary mechanism of cholesterol reduction. These "pleiotropic" effects, which include anti-inflammatory, antioxidant, and anti-proliferative properties, have opened new avenues for its therapeutic application. This technical guide focuses on acetyl simvastatin, a derivative of simvastatin, and explores its potential therapeutic targets. While direct quantitative data for this compound remains limited in publicly accessible literature, this guide extrapolates its probable mechanisms of action based on the extensive research conducted on its parent compound, simvastatin. We provide a comprehensive overview of the key signaling pathways implicated in the pleiotropic effects of statins, detailed experimental protocols for assessing these activities, and a structured presentation of available quantitative data for simvastatin to serve as a benchmark for future investigations into this compound.

Core Therapeutic Target: HMG-CoA Reductase Inhibition

The primary and most well-characterized therapeutic target of statins, including presumably this compound, is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, a critical metabolic route for cholesterol biosynthesis.

Mechanism of Action

Statins act as competitive inhibitors of HMG-CoA reductase, binding to the active site of the enzyme with high affinity. This inhibition prevents the conversion of HMG-CoA to mevalonate, thereby reducing the intracellular pool of cholesterol. The decrease in hepatic cholesterol levels leads to the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.

Quantitative Analysis of HMG-CoA Reductase Inhibition

| Compound | IC50 (nM) | Assay System | Reference |

| Simvastatin | 3.4 | Cell-free assay | [1] |

| Simvastatin | ~10-20 | Not specified | [2] |

Experimental Protocol: HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of a compound against HMG-CoA reductase.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH (cofactor)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (this compound)

-

Control inhibitor (e.g., simvastatin or pravastatin)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a known inhibitor.

-

Initiation of Reaction: Add NADPH to all wells to start the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pleiotropic Effects: Beyond Cholesterol Lowering

The therapeutic benefits of statins are not solely attributable to their lipid-lowering effects. A growing body of evidence highlights their "pleiotropic" effects, which are mediated by the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac. By inhibiting the synthesis of these isoprenoids, statins modulate a variety of downstream signaling pathways.

Anti-Inflammatory Effects

Simvastatin has been shown to exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It is highly probable that this compound shares these properties.

2.1.1. Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Simvastatin has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.[3]

2.1.2. Quantitative Data on Anti-Inflammatory Effects of Simvastatin

| Effect | Cell Type | Concentration | Outcome | Reference |

| Inhibition of IL-6 and IL-8 production | Human oral epithelial cells (KB cells) | 10⁻⁸–10⁻⁶ M | Dose-dependent downregulation | [4] |

| Inhibition of IL-6 and IL-8 production | Human cultured monocytes | Increasing doses | Dose-dependent inhibition | [5] |

| Downregulation of pro-inflammatory genes (MCP-1, VCAM-1, etc.) | Human peripheral blood monocyte-macrophages | Not specified | Downregulation of multiple genes | [6] |

| Inhibition of TNF-α and IL-6 production | Murine mast cells | Not specified | Inhibition at mRNA and protein levels | [7] |

| Inhibition of IL-1β, TNF-α, and IL-6 | LPS-stimulated RAW264.7 macrophages | Dose-dependent | Significant inhibition | [8] |

2.1.3. Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of a compound on NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Test compound (this compound)

-

Stimulating agent (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Plate the transfected cells and treat with various concentrations of this compound for a predetermined time.

-

Stimulation: Add the stimulating agent (e.g., TNF-α) to induce NF-κB activation.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) and calculate the percentage of inhibition of NF-κB activity.

Improvement of Endothelial Function

Endothelial dysfunction is a key event in the pathogenesis of atherosclerosis. Simvastatin has been shown to improve endothelial function through multiple mechanisms, which are likely applicable to this compound.

2.2.1. Activation of Endothelial Nitric Oxide Synthase (eNOS)

Endothelial nitric oxide synthase (eNOS) produces nitric oxide (NO), a critical molecule for vasodilation and vascular health. Simvastatin can increase eNOS activity and expression, leading to enhanced NO bioavailability.[9] This effect is partly mediated by the inhibition of Rho GTPases, which are negative regulators of eNOS.

2.2.2. Inhibition of Rho Kinase (ROCK)

Rho kinase (ROCK) is a downstream effector of RhoA that plays a role in various cellular processes, including smooth muscle contraction and stress fiber formation. Inhibition of the RhoA/ROCK pathway by statins contributes to their beneficial effects on the vasculature.[10]

2.2.3. Experimental Protocol: In Vitro Rho Kinase (ROCK) Activity Assay

This assay measures the activity of ROCK by quantifying the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

-

Recombinant active ROCK enzyme

-

Recombinant MYPT1 substrate

-

ATP

-

Kinase reaction buffer

-

Anti-phospho-MYPT1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Microplate reader capable of luminescence detection

Procedure:

-

Kinase Reaction: In a microplate, combine the ROCK enzyme, MYPT1 substrate, ATP, and the test compound (this compound) in the kinase reaction buffer.

-

Incubation: Incubate the plate to allow the phosphorylation reaction to occur.

-

Detection: Add the anti-phospho-MYPT1 antibody, followed by the HRP-conjugated secondary antibody.

-

Signal Generation: Add the chemiluminescent substrate and measure the light output using a luminometer.

-

Data Analysis: A decrease in the luminescence signal in the presence of the test compound indicates inhibition of ROCK activity.

Anti-Cancer Effects

Several studies have suggested that statins possess anti-cancer properties, including the induction of apoptosis and inhibition of tumor cell proliferation and invasion.[11][12][13][14][15] These effects are also linked to the inhibition of the mevalonate pathway and the subsequent disruption of signaling pathways crucial for cancer cell survival and growth.

2.3.1. Quantitative Data on the Anti-Cancer Effects of Simvastatin

The following table summarizes the IC50 values of simvastatin against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | 8.9 | 48 | [12] |

| MDA-MB-231 | Breast Cancer | 4.5 | 48 | [12] |

| MCF-7 | Breast Cancer | 26.3 | 48 | [16] |

| Hey | Ovarian Cancer | ~10 | Not specified | [15] |

| SKOV3 | Ovarian Cancer | ~8 | Not specified | [15] |

| HT29 | Colorectal Cancer | <20 | Not specified | [14] |

| SW620 | Colorectal Cancer | <20 | Not specified | [14] |

| SW480 | Colorectal Cancer | <20 | Not specified | [14] |

2.3.2. Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

This compound, as a derivative of simvastatin, holds significant promise as a therapeutic agent with a wide range of potential applications beyond its primary role in cholesterol management. The pleiotropic effects of statins, including their anti-inflammatory, endothelial-protective, and anti-cancer properties, are well-documented for simvastatin and are likely to be shared by its acetylated form. However, a notable gap exists in the scientific literature regarding specific quantitative data on the biological activities of this compound.

Future research should focus on directly characterizing the inhibitory potency of this compound against HMG-CoA reductase and quantifying its effects on the various signaling pathways outlined in this guide. Comparative studies with simvastatin are crucial to determine if the acetylation of the molecule alters its efficacy, potency, or pharmacokinetic profile. Such data will be invaluable for the rational design and development of this compound as a potential therapeutic for a diverse range of diseases. The experimental protocols provided herein offer a robust framework for conducting these essential investigations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. DSpace [helda.helsinki.fi]

- 3. Simvastatin Effects on Inflammation and Platelet Activation Markers in Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simvastatin Decreases IL-6 and IL-8 Production in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro effects of simvastatin on inflammatory markers in pre-dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simvastatin has an anti-inflammatory effect on macrophages via upregulation of an atheroprotective transcription factor, Kruppel-like factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HMG-CoA reductase inhibitor simvastatin inhibits proinflammatory cytokine production from murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simvastatin inhibits inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages through the microRNA-22/Cyr61 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal.waocp.org [journal.waocp.org]

- 13. researchgate.net [researchgate.net]

- 14. journal.waocp.org [journal.waocp.org]

- 15. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of Acetyl Simvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin is a widely prescribed lipid-lowering agent that is administered as an inactive lactone prodrug. In vivo, it is hydrolyzed to its active β-hydroxyacid form. Acetyl simvastatin is a derivative of simvastatin, characterized by an acetyl group at the 4-hydroxy position of the tetrahydropyran-2-one ring. Understanding the in vitro stability of this derivative is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.

This guide summarizes the known stability profile of simvastatin under various stress conditions and proposes potential degradation pathways for this compound. It also provides detailed experimental methodologies for conducting in vitro stability studies.

In Vitro Stability of Simvastatin (as a Proxy)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. Simvastatin has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[1][2][3][4]

Summary of Simvastatin Degradation under Stress Conditions

The stability of simvastatin under forced degradation is summarized in the table below. These conditions provide a baseline for designing stability studies for this compound.

| Stress Condition | Reagent/Parameters | Observed Degradation of Simvastatin | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 80°C, 3 h | Significant degradation | [1] |

| 0.1 M HCl, 100°C, 5 min | Four major degradation products detected | [1] | |

| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 2 h | Significant degradation | [1] |

| 0.1 M NaOH, 100°C, 5 min | One major degradation product detected | [1] | |

| pH > 7 | Degradation is pH-dependent and increases with increasing pH | [5][6][7] | |

| Neutral Hydrolysis | Water, 80°C, 3 h | Unstable | [1] |

| Oxidative Stress | 3% H₂O₂, 60°C, 14 h | Unstable | [1] |

| Thermal Stress | 80°C, 4 h | Unstable | [1] |

| 100°C, 10 min | Two major degradation products formed | [1] | |

| Photolytic Stress | Sunlight, 4 h | Stable | [1] |

| UV light (254 nm) | Stable | [1] |

Kinetics of Simvastatin Hydrolysis

The hydrolysis of simvastatin's lactone ring to its active hydroxy acid form follows pseudo-first-order kinetics.[5][6][7] The rate of this degradation is highly dependent on pH and temperature.[5][6][7] Generally, simvastatin is more stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions.[5][6][7][8]

Postulated Degradation Pathways for this compound

Based on the chemical structure of this compound, which contains a lactone ring and two ester functional groups (the 2,2-dimethylbutyrate ester and the acetate ester), the primary degradation pathways are expected to be hydrolytic.

The following diagram illustrates the postulated degradation pathways for this compound. The primary sites of hydrolytic attack are the lactone ring, the 2,2-dimethylbutyrate ester, and the newly introduced acetyl ester.

Caption: Postulated hydrolytic degradation pathways of this compound.

Proposed Experimental Protocols for In Vitro Stability Studies

The following protocols are adapted from established methods for simvastatin and can be used as a starting point for assessing the in vitro stability of this compound.

Forced Degradation (Stress) Studies

Objective: To identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of the analytical method.

a) Acid Hydrolysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at 60-80°C for a specified period (e.g., 2-4 hours).

-

At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.

b) Alkaline Hydrolysis:

-

Prepare a stock solution of this compound as described above.

-

Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at 60-80°C for a specified period (e.g., 2-4 hours).

-

At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

c) Oxidative Degradation:

-

Prepare a stock solution of this compound.

-

Dilute the stock solution with 3-30% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

-

Store the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., up to 24 hours).

-

Withdraw samples at various time points and dilute with the mobile phase for analysis.

d) Thermal Degradation (Dry Heat):

-

Place a known amount of solid this compound in a vial.

-

Expose the solid drug to a high temperature (e.g., 80-105°C) in an oven for a specified duration (e.g., 4-24 hours).

-

After the exposure, dissolve the sample in a suitable solvent and dilute to the target concentration for analysis.

e) Photostability:

-

Expose a solution of this compound (and the solid drug) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

Analytical Methodology

A stability-indicating analytical method is required to separate the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for statins.

Example HPLC Method Parameters for Simvastatin (to be optimized for this compound):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[9]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 4) in a gradient or isocratic elution.[5][6][9]

-

Flow Rate: 1.0 - 1.5 mL/min

-

Detection Wavelength: Approximately 238 nm[10]

-

Column Temperature: 25-35°C

The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for an in vitro stability study of a new chemical entity like this compound.

Caption: Generalized workflow for an in vitro stability study.

Conclusion

While direct experimental data on the in vitro stability of this compound is currently lacking, this guide provides a framework for researchers to approach this topic. By leveraging the extensive knowledge of simvastatin's stability and employing systematic forced degradation studies, a comprehensive stability profile for this compound can be established. The key areas of investigation for this compound will likely be its susceptibility to hydrolysis at the acetyl ester, the lactone ring, and the butyrate ester, as well as its stability under oxidative, thermal, and photolytic stress. The development and validation of a robust, stability-indicating analytical method will be paramount to the success of these studies.

References

- 1. scispace.com [scispace.com]

- 2. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajpaonline.com [ajpaonline.com]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]

- 10. jocpr.com [jocpr.com]

The Metabolic Pathway of Simvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a widely prescribed lipid-lowering agent, is a classic example of a prodrug that undergoes extensive and complex metabolism to exert its therapeutic effect. Administered in its inactive lactone form, simvastatin requires bioactivation and is subject to significant first-pass metabolism, primarily in the liver. This technical guide provides a comprehensive overview of the metabolic pathway of simvastatin, detailing its absorption, distribution, metabolism, and excretion (ADME). We present a consolidation of quantitative pharmacokinetic data, detailed experimental protocols for studying its metabolism, and visual diagrams of the metabolic cascade and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Simvastatin is a semi-synthetic derivative of lovastatin, isolated from the fungus Aspergillus terreus.[1] It is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] By competitively inhibiting this enzyme, simvastatin effectively reduces the production of cholesterol in the liver.[3] Clinically, this leads to a significant reduction in low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides, thereby decreasing the risk of cardiovascular events.[4]

Simvastatin is administered as an inactive lactone prodrug. Following oral administration, it is absorbed and undergoes extensive first-pass metabolism, where it is hydrolyzed to its pharmacologically active β-hydroxyacid form, simvastatin acid.[1][5] This conversion is a critical step for its therapeutic activity. The subsequent metabolic fate of both simvastatin and simvastatin acid is complex, involving a series of oxidative reactions primarily mediated by the cytochrome P450 (CYP) enzyme system.[6] Understanding this intricate metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the development of new drug candidates.

The Metabolic Pathway of Simvastatin

The metabolism of simvastatin can be broadly categorized into two main phases: bioactivation through hydrolysis and subsequent oxidative metabolism by CYP enzymes. Transport proteins also play a crucial role in its disposition.

Bioactivation: Hydrolysis to Simvastatin Acid

The initial and essential step in the bioactivation of simvastatin is the hydrolysis of its lactone ring to form the active simvastatin β-hydroxyacid (SVA).[1] This reaction is catalyzed by carboxylesterases and paraoxonases, such as CES1 and PON1, which are present in the gastrointestinal tract, liver, and plasma.[6][7] This conversion is reversible, with simvastatin acid being able to convert back to the lactone form through processes like glucuronidation.[6][7]

Cytochrome P450-Mediated Oxidation

Both simvastatin and its active form, simvastatin acid, are extensively metabolized by the CYP3A subfamily of enzymes, with CYP3A4 and CYP3A5 being the major contributors.[5][6] Minor roles for CYP2C8 and CYP2C9 have also been reported.[1][8] The primary oxidative metabolites include:

These oxidative metabolites, particularly after their conversion to the corresponding hydroxy acid forms, also possess HMG-CoA reductase inhibitory activity and contribute to the overall cholesterol-lowering effect of the drug.[8]

Role of Transporters

The transport of simvastatin into and out of hepatocytes is a critical determinant of its metabolic rate and efficacy. Simvastatin is a substrate for the organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, which facilitates its uptake into the liver.[8] Efflux transporters such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 2 (ABCC2) are also involved in its disposition.[7]

Quantitative Pharmacokinetic Data

The pharmacokinetics of simvastatin and its active metabolite, simvastatin acid, are characterized by low bioavailability and high inter-individual variability.[8] The following tables summarize key pharmacokinetic parameters from various studies. It is important to note that these values can vary depending on the study population, dosage, and analytical methods used.

Table 1: Pharmacokinetic Parameters of Simvastatin (Lactone) in Healthy Adults

| Parameter | Value | Reference |

| Oral Bioavailability | < 5% | [5][8] |

| Time to Peak (Tmax) | 1.3 - 2.4 hours | [9][10] |

| Peak Plasma Conc. (Cmax) | 5.56 ± 2.39 µg/L (40 mg dose) | [5] |

| Area Under the Curve (AUClast) | 29.10 ± 21.04 µg·h/L (40 mg dose) | [5] |

| Elimination Half-life (t½) | ~2 - 6.42 hours | [5][8] |

| Plasma Protein Binding | > 95% | [5][8] |

Table 2: Pharmacokinetic Parameters of Simvastatin Acid in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 1.3 - 2.4 hours | [10] |

| Elimination Half-life (t½) | 1.9 hours | [5][11] |

| Plasma Protein Binding | ~95% | [5] |

Experimental Protocols

The study of simvastatin metabolism relies on a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques for the detection and quantification of the parent drug and its metabolites.

In Vitro Metabolism of Simvastatin in Human Liver Microsomes (HLMs)

This protocol is designed to identify the metabolites of simvastatin formed by hepatic enzymes and to determine the kinetics of their formation.

Materials:

-

Simvastatin

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of simvastatin in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare the NADPH regenerating system in 0.1 M phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order: phosphate buffer, HLM suspension (typically 0.2-0.5 mg/mL protein concentration), and the NADPH regenerating system.[12]

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the simvastatin stock solution to achieve the desired final concentration (e.g., 1-100 µM).[7]

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify simvastatin and its metabolites.

-

In Vivo Pharmacokinetic Study in a Canine Model

This protocol outlines a general procedure for assessing the pharmacokinetics of simvastatin and its metabolites in dogs.

Materials:

-

Simvastatin formulation (e.g., tablets)

-

Beagle dogs

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Blood Sampling:

-

Collect blood samples from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[13]

-

Collect blood into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

-

Harvest the plasma and store frozen at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw plasma samples and prepare for analysis, typically involving protein precipitation with acetonitrile followed by centrifugation.

-

Analyze the processed plasma samples using a validated LC-MS/MS method to determine the concentrations of simvastatin and simvastatin acid.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

-

Analytical Method: LC-MS/MS for Quantification in Plasma

This protocol provides a general framework for the quantification of simvastatin and its metabolites in plasma using liquid chromatography-tandem mass spectrometry.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of plasma, add an internal standard (e.g., lovastatin).[2]

-

Add 1 mL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture and then centrifuge at high speed.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Extend C18).

-

Mobile Phase: A gradient of methanol and water, both containing 0.2% formic acid and 2 mM ammonium formate.

-

Flow Rate: 400 µL/minute.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM) for specific transitions of the parent and product ions for simvastatin, simvastatin acid, and the internal standard.

-

Conclusion

The metabolic pathway of simvastatin is a well-orchestrated series of events, beginning with its activation from a lactone prodrug to its active acid form, followed by extensive oxidative metabolism primarily by CYP3A4 and CYP3A5. The involvement of transport proteins further adds to the complexity of its disposition. The low oral bioavailability and high inter-individual variability in its pharmacokinetics underscore the importance of understanding these metabolic processes. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals. A thorough comprehension of simvastatin's metabolism is paramount for optimizing its therapeutic use, predicting and avoiding drug-drug interactions, and for the rational design of future HMG-CoA reductase inhibitors with improved pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. iosrphr.org [iosrphr.org]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic analysis of two different doses of simvastatin following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Acetyl Simvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a semi-synthetic derivative of the fungal metabolite lovastatin, stands as a cornerstone in the management of hypercholesterolemia. Its discovery and development represent a significant milestone in cardiovascular medicine. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of simvastatin, with a particular focus on the role of acetylated intermediates. We delve into the intricate experimental protocols that were pivotal in its development and characterization, present key quantitative data on its potent inhibitory effects on HMG-CoA reductase, and elucidate its mechanism of action through detailed signaling pathways. This document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a detailed retrospective on a molecule that has profoundly impacted global health.

Introduction: The Quest for Cholesterol-Lowering Agents

The latter half of the 20th century saw a burgeoning understanding of the link between elevated cholesterol levels and cardiovascular disease.[1] This spurred a global search for therapeutic agents capable of inhibiting cholesterol biosynthesis.[2] The rate-limiting step in this pathway, the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase, was identified as a prime therapeutic target.[3]

In the 1970s, Akira Endo's pioneering research led to the discovery of mevastatin (compactin) from the fungus Penicillium citrinum, the first identified HMG-CoA reductase inhibitor.[4] This breakthrough paved the way for the subsequent isolation of lovastatin from Aspergillus terreus by researchers at Merck.[2][3]

The Genesis of Simvastatin: A Semi-Synthetic Approach

While lovastatin proved to be an effective cholesterol-lowering agent, the quest for even more potent compounds continued. In 1980, scientists at Merck synthetically modified lovastatin to create a more potent derivative: simvastatin.[5] The key structural difference lies in the side chain ester group; the 2-methylbutyrate group of lovastatin was replaced with a 2,2-dimethylbutyrate group in simvastatin.[5] This seemingly minor alteration resulted in a significant enhancement of its HMG-CoA reductase inhibitory activity.

The term "acetyl simvastatin" in the context of its history and synthesis primarily refers to an acetylated intermediate, specifically the acetate of the diol lactone derived from lovastatin. This intermediate plays a crucial role in certain synthetic routes, acting as a protected form to allow for the specific chemical modifications required to convert lovastatin to simvastatin.[6][7]

Synthesis of Simvastatin from Lovastatin

The conversion of lovastatin to simvastatin is a multi-step process that has been refined over the years, with various patented methods developed to improve yield and purity. The two primary synthetic strategies are the re-esterification route and the direct methylation route.[5]

Re-esterification Route

This widely used commercial method involves the hydrolysis of lovastatin to remove the 2-methylbutyrate side chain, followed by re-esterification with a 2,2-dimethylbutyryl group.[5] A key intermediate in this process is the diol lactone, which is often protected, for instance by acetylation to form "this compound" (simvastatin acetate), before the final acylation step.[6][7]

Experimental Protocol: A Representative Re-esterification Synthesis

The following protocol is a generalized representation based on principles outlined in various patents and publications.[6][7][8]

-

Hydrolysis of Lovastatin: Lovastatin is hydrolyzed using a base, such as lithium hydroxide or potassium hydroxide, in a suitable solvent system (e.g., water and methanol) to yield the corresponding triol acid.[5]

-

Lactonization: The resulting triol acid is then lactonized, often by heating under acidic conditions, to form the diol lactone.[5]

-

Protection of the Hydroxyl Group (Acetylation): The more reactive hydroxyl group on the lactone ring of the diol lactone is protected by reacting it with acetic anhydride to form the acetate derivative ("this compound").[6][7] This step prevents unwanted side reactions during the subsequent acylation.

-

Acylation: The protected diol lactone is then acylated with 2,2-dimethylbutyryl chloride in the presence of a base (e.g., pyridine) to introduce the desired side chain, forming the acetate of simvastatin.[6][7]

-

Deprotection: The final step involves the removal of the acetyl protecting group. This can be achieved through acidic methanolysis to yield a dihydroxy methyl ester, followed by treatment with ammonium hydroxide to form the dihydroxy ammonium salt, which is then relactonized by heating to yield simvastatin.[6][7] Alternatively, enzymatic hydrolysis can be employed for deprotection.[7]

Logical Relationship of the Re-esterification Route

Caption: A simplified workflow of the re-esterification route for simvastatin synthesis.

Mechanism of Action: Inhibition of HMG-CoA Reductase

Simvastatin is administered as an inactive lactone prodrug. In the body, it is hydrolyzed to its active β-hydroxy acid form.[3] This active form is a potent competitive inhibitor of HMG-CoA reductase.[9] Structurally, the hydroxy acid moiety of activated simvastatin mimics the substrate, HMG-CoA, allowing it to bind to the active site of the enzyme with high affinity.[10] This binding prevents the conversion of HMG-CoA to mevalonate, the committed step in cholesterol biosynthesis.[3] The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.

Cholesterol Biosynthesis Pathway and Simvastatin Inhibition

Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of simvastatin.

Quantitative Data

Table 1: HMG-CoA Reductase Inhibition by Simvastatin

| Parameter | Value | Cell/Assay Type | Reference |

| Ki | 0.12 nM | Not specified | [11] |

| IC50 | 3-20 nM | Cell-free assay with various statins | [10] |

| IC50 | ~15 µM | Endometrial cancer cells (ECC-1) | [12] |

| IC50 | ~17 µM | Endometrial cancer cells (Ishikawa) | [12] |

| IC50 | 8-15 µM | Primary endometrial cancer cells | [12] |

Table 2: Pharmacokinetic Parameters of Simvastatin (40 mg Oral Dose in Healthy Volunteers)

| Parameter | Value (Mean ± SEM) | Reference |

| Cmax (ng/mL) | 2.650 ± 0.119 | [13] |

| Tmax (h) | 2.250 ± 0.131 | [13] |

| AUC0-∞ (ng·h/mL) | Not specified in abstract | [13] |

| t1/2 (h) | Not specified in abstract | [13] |

| Oral Bioavailability | < 5% | [14] |

Experimental Protocols: HMG-CoA Reductase Inhibition Assay

The inhibitory activity of compounds like simvastatin is typically determined using an in vitro HMG-CoA reductase assay. The following is a representative protocol based on commercially available kits and published methods.[12]

Protocol: Colorimetric HMG-CoA Reductase Activity Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Reconstitute HMG-CoA reductase enzyme in the assay buffer.

-

Prepare a solution of the substrate, HMG-CoA.

-

Prepare a solution of the cofactor, NADPH.

-

Prepare serial dilutions of the test inhibitor (simvastatin) and a known inhibitor as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding HMG-CoA and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the inhibitor compared to the uninhibited control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

Caption: A typical workflow for an in vitro HMG-CoA reductase inhibition assay.

Conclusion

The journey from the naturally occurring lovastatin to the semi-synthetically derived simvastatin exemplifies a classic chapter in medicinal chemistry and drug development. The strategic modification of the lovastatin molecule, facilitated by intermediates such as this compound, led to a compound with enhanced therapeutic efficacy. The rigorous experimental evaluation of its mechanism of action and inhibitory potency has solidified its role as a first-line therapy for hypercholesterolemia. This technical guide has provided a comprehensive overview of the pivotal aspects of simvastatin's discovery and history, offering valuable insights for the next generation of researchers dedicated to combating cardiovascular disease.

References

- 1. Statins: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simvastatin - Wikipedia [en.wikipedia.org]

- 4. article.imrpress.com [article.imrpress.com]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. Process for producing simvastatin - Patent 1284264 [data.epo.org]

- 7. US6307066B1 - Process for producing simvastatin - Google Patents [patents.google.com]

- 8. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simvastatin, a competitive inhibitor of HMG-CoA reductase, lowers cholesterol saturation index of gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. livermetabolism.com [livermetabolism.com]

- 12. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Acetyl Simvastatin: A Technical Guide to a Key Simvastatin Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acetyl simvastatin, a critical process-related impurity in the manufacturing of the widely prescribed cholesterol-lowering drug, simvastatin. Understanding the formation, identification, and quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of simvastatin drug products.

Introduction to Simvastatin and its Impurities

Simvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is a semi-synthetic derivative of lovastatin, produced by the fungus Aspergillus terreus. As with any synthetic or semi-synthetic active pharmaceutical ingredient (API), the manufacturing process of simvastatin can lead to the formation of impurities. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.